molecular formula C10H12N2 B6193125 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 2680541-97-1

3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B6193125
CAS No.: 2680541-97-1
M. Wt: 160.2
InChI Key:
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Description

3-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves several steps, typically starting with the preparation of the indazole core. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

When compared to other indazole derivatives, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique structural features and biological activities. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with propargyl bromide, followed by reduction of the resulting alkyne with sodium borohydride.", "Starting Materials": [ "1-methyl-1H-indazole-3-carboxylic acid", "propargyl bromide", "sodium borohydride", "diethyl ether", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-indazole-3-carboxylic acid in diethyl ether and add propargyl bromide. Stir the mixture at room temperature for several hours.", "Step 2: Filter the mixture to remove any solids and evaporate the solvent to obtain the alkyne intermediate.", "Step 3: Dissolve the alkyne intermediate in methanol and add sodium borohydride. Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the reaction mixture to quench the reaction and acidify the solution.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the desired product, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole." ] }

CAS No.

2680541-97-1

Molecular Formula

C10H12N2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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